molecular formula C9H7N3O2 B12877905 (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone

(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone

Cat. No.: B12877905
M. Wt: 189.17 g/mol
InChI Key: JHXYPRWXVAWOOW-UHFFFAOYSA-N
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Description

(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxy group and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone typically involves the reaction of phenylhydrazine with formic acid and sodium nitrite to form the triazole ring. The hydroxy group is introduced through subsequent oxidation reactions. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit enzymes involved in cell proliferation. The hydroxy group and the triazole ring play crucial roles in binding to the active sites of these enzymes, thereby blocking their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-Hydroxy-1,2,4-triazole: Similar structure but lacks the methanone group.

    4H-1,2,4-Triazol-3-yl cycloalkanols: Similar triazole ring but different substituents.

Uniqueness

(3-Hydroxy-4H-1,2,4-triazol-4-yl)(phenyl)methanone is unique due to the presence of both a hydroxy group and a phenyl group attached to the triazole ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4-benzoyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C9H7N3O2/c13-8(7-4-2-1-3-5-7)12-6-10-11-9(12)14/h1-6H,(H,11,14)

InChI Key

JHXYPRWXVAWOOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=NNC2=O

Origin of Product

United States

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